molecular formula C12H24N2 B3022843 1-Ethyl-4,4'-bipiperidine CAS No. 205059-32-1

1-Ethyl-4,4'-bipiperidine

Cat. No.: B3022843
CAS No.: 205059-32-1
M. Wt: 196.33 g/mol
InChI Key: CSZAEDPCZSKGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4,4’-bipiperidine is a heterocyclic organic compound with the molecular formula C12H24N2. It is characterized by the presence of two piperidine rings connected by a single bond, with an ethyl group attached to one of the nitrogen atoms.

Future Directions

While specific future directions for 1-Ethyl-4,4’-bipiperidine were not found, piperidine derivatives have been employed in numerous high-tech applications including molecular motors, machines, and switches . They also play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

1-Ethyl-4,4’-bipiperidine is a synthetic compound that is structurally similar to Biperiden . Biperiden is a muscarinic receptor antagonist used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs . Therefore, it is plausible that 1-Ethyl-4,4’-bipiperidine may also target muscarinic receptors.

Mode of Action

The mode of action of 1-Ethyl-4,4’-bipiperidine is likely to be similar to that of Biperiden due to their structural similarity. Biperiden acts as a competitive antagonist of acetylcholine at muscarinic receptors in the corpus striatum, restoring the balance . This suggests that 1-Ethyl-4,4’-bipiperidine may also interact with its targets by competitively inhibiting the action of acetylcholine.

Result of Action

If it acts similarly to biperiden, it may alleviate symptoms of parkinsonism and control extrapyramidal side effects of neuroleptic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4,4’-bipiperidine can be synthesized through several methods. One common approach involves the alkylation of 4,4’-bipiperidine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrogen atom, facilitating the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of 1-ethyl-4,4’-bipiperidine often involves continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of precursor compounds in the presence of palladium or nickel catalysts is another method employed in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,4’-bipiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4,4’-bipiperidine is unique due to the presence of the ethyl group, which influences its reactivity and interaction with molecular targets. This modification can enhance its solubility, stability, and biological activity compared to its analogs .

Properties

IUPAC Name

1-ethyl-4-piperidin-4-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-14-9-5-12(6-10-14)11-3-7-13-8-4-11/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZAEDPCZSKGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 7.6 g (0.023 mol) of 1-ethyl-4-[1-(phenylmethoxycarbonyl)-4-piperidinyl]piperidine in a mixture of 70 ml of methanol, 30 ml of water and 10 ml of glacial acetic acid was hydrogenated in the presence of 10% palladium/charcoal at room temperature and 3 bar of hydrogen pressure until the uptake of hydrogen had ceased. After working up in the usual way the desired compound was obtained as a colourless oil in a quantitative yield.
Name
1-ethyl-4-[1-(phenylmethoxycarbonyl)-4-piperidinyl]piperidine
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-4,4'-bipiperidine
Reactant of Route 2
Reactant of Route 2
1-Ethyl-4,4'-bipiperidine
Reactant of Route 3
Reactant of Route 3
1-Ethyl-4,4'-bipiperidine
Reactant of Route 4
Reactant of Route 4
1-Ethyl-4,4'-bipiperidine
Reactant of Route 5
Reactant of Route 5
1-Ethyl-4,4'-bipiperidine
Reactant of Route 6
Reactant of Route 6
1-Ethyl-4,4'-bipiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.